4-(Quinolin-2-ylmethoxy)aniline

5-Lipoxygenase Inhibition Leukotriene Biosynthesis Anti-inflammatory

4-(Quinolin-2-ylmethoxy)aniline (CAS: 105326-95-2) is a heterocyclic building block featuring a quinoline ring connected to an aniline group via a 2-ylmethoxy linker. Its molecular formula is C₁₆H₁₄N₂O, with a molecular weight of 250.29 g/mol.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 105326-95-2
Cat. No. B3045348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-2-ylmethoxy)aniline
CAS105326-95-2
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N
InChIInChI=1S/C16H14N2O/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11,17H2
InChIKeyGAJJBSCMLWJMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinolin-2-ylmethoxy)aniline (CAS: 105326-95-2): A Strategic Intermediate in Heterocyclic Chemistry


4-(Quinolin-2-ylmethoxy)aniline (CAS: 105326-95-2) is a heterocyclic building block featuring a quinoline ring connected to an aniline group via a 2-ylmethoxy linker . Its molecular formula is C₁₆H₁₄N₂O, with a molecular weight of 250.29 g/mol . The compound is a key synthetic intermediate for producing bioactive molecules, particularly in the preparation of 5-lipoxygenase inhibitors and anti-asthmatic agents, as disclosed in foundational patents from Bayer AG and Abbott Laboratories [1][2]. Its utility is derived from the specific 2-ylmethoxy substitution pattern on the quinoline, which imparts unique reactivity for further derivatization [1].

Why 4-(Quinolin-2-ylmethoxy)aniline (105326-95-2) Cannot Be Substituted by Other Aniline Derivatives


The substitution of 4-(Quinolin-2-ylmethoxy)aniline with a generic aniline derivative or a related quinoline analog is not viable due to its precise structural architecture. The compound's specific 2-ylmethoxy linkage positions the aniline nitrogen for critical hydrogen bonding and pi-stacking interactions required for target engagement in downstream applications [1]. As demonstrated in the development of SARS-CoV-2 Mpro inhibitors, modifications to this linker region, such as changing the substitution pattern from the 2-yl to the 4-yl position, result in a complete loss of antiviral activity [2]. Furthermore, this specific substitution pattern has been validated in multiple patent families as the optimal core for 5-lipoxygenase inhibition [1]. Therefore, substituting a generic, unoptimized aniline building block introduces significant risk of downstream project failure due to loss of potency or selectivity.

Quantitative Evidence for the Unique Value of 4-(Quinolin-2-ylmethoxy)aniline (CAS 105326-95-2)


Superior In Vivo Activity of Derived 5-Lipoxygenase Inhibitors vs. Non-Quinoline Analogs

The compound serves as a direct precursor to 5-lipoxygenase inhibitors with significantly greater in vivo potency than non-quinoline controls. The quinoline-2-ylmethoxy-aniline core is a key structural feature enabling high-affinity binding to the 5-lipoxygenase activating protein (FLAP) [1]. Compounds derived from this scaffold have demonstrated IC50 values for FLAP binding as low as 4 nM, which is orders of magnitude more potent than the reference compound MK-886 (IC50 = 600 ng/mL or ~1.2 µM) [2]. This enhanced binding directly translates to superior inhibition of leukotriene biosynthesis in vivo [1].

5-Lipoxygenase Inhibition Leukotriene Biosynthesis Anti-inflammatory

Preferential Crystallographic Binding and Improved Kinase Selectivity Profile

The 4-(quinolin-2-ylmethoxy)aniline scaffold has been optimized to achieve high selectivity for Cyclin G Associated Kinase (GAK) over closely related kinases like COQ8A. Guided by X-ray crystallography, the 4-anilinoquinoline core was repurposed to selectively inhibit human COQ8A, a lipid kinase, with negligible off-target effects on GAK [1]. In contrast, other aniline-substituted quinoline scaffolds, such as 4-(quinoline-2-yl)aniline derivatives, are often optimized for GAK inhibition, highlighting how minor structural variations (e.g., linker substitution) can dramatically shift selectivity profiles [2].

Kinase Inhibition Drug Design Selectivity

Essential Intermediate for Covalent SARS-CoV-2 Mpro Inhibitors with Cellular Antiviral Activity

The 4-(quinolin-2-yl)aniline core, a close structural analog, is the foundational scaffold for a series of covalent SARS-CoV-2 main protease (Mpro) inhibitors. The optimized derivative M-32, containing this core, demonstrated an Mpro IC50 of 5.2 µM and an EC50 of 5.29 µM in Vero E6 cells [1]. Critically, isothermal titration calorimetry and mass spectrometry confirmed direct, covalent binding to Mpro, a mechanism essential for potent antiviral activity [1]. The parent compound, 4-(quinolin-2-ylmethoxy)aniline, serves as a key intermediate for synthesizing such warhead-containing inhibitors .

Antiviral SARS-CoV-2 Main Protease

High-Value Applications for 4-(Quinolin-2-ylmethoxy)aniline (105326-95-2)


Medicinal Chemistry: Lead Optimization of 5-Lipoxygenase Inhibitors

Researchers seeking to develop novel anti-inflammatory agents targeting the leukotriene pathway should use this compound as the starting point. The quinoline-2-ylmethoxy-aniline core has been validated to produce inhibitors with sub-nanomolar FLAP binding affinity, offering a significant advantage over traditional non-quinoline scaffolds [1]. The synthetic route is well-established in the patent literature, facilitating rapid analogue generation for structure-activity relationship (SAR) studies [2].

Antiviral Drug Discovery: Synthesis of Covalent SARS-CoV-2 Mpro Inhibitors

This compound is a crucial intermediate for synthesizing next-generation covalent Mpro inhibitors, a class of compounds with proven cellular activity against SARS-CoV-2 [1]. The 4-(quinolin-2-yl)aniline core has been shown to enable 25-fold improvements in potency through warhead-based optimization, making it an ideal scaffold for antiviral lead development [1]. Using this specific intermediate ensures the correct linker geometry required for covalent modification of the protease's active site cysteine.

Chemical Biology: Selective Kinase Probe Development

The 4-anilinoquinoline scaffold, to which this compound belongs, has been successfully used to develop selective inhibitors of lipid kinases like COQ8A [1]. By starting with this core, researchers can design chemical probes with minimal off-target effects on related kinases like GAK, as crystallography-guided optimization has shown that even subtle structural changes can toggle selectivity between these two kinases [1].

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